molecular formula C12H10O2S B2423283 Methyl 3-sulfanylnaphthalene-2-carboxylate CAS No. 86163-64-6

Methyl 3-sulfanylnaphthalene-2-carboxylate

Cat. No.: B2423283
CAS No.: 86163-64-6
M. Wt: 218.27
InChI Key: ZEYDEXZUPUFHRA-UHFFFAOYSA-N
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Description

Methyl 3-sulfanylnaphthalene-2-carboxylate is a chemical compound that belongs to the class of thiol esters It is characterized by the presence of a naphthalene ring substituted with a carboxylic acid group at the second position, a mercapto group at the third position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylnaphthalene-2-carboxylate typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The mercapto group can be introduced through a substitution reaction using thiol reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Methyl 3-sulfanylnaphthalene-2-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-sulfanylnaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

  • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester

Comparison:

    2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester:

    2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Contains a methoxy group at the sixth position, which may influence its chemical properties and interactions.

Methyl 3-sulfanylnaphthalene-2-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming covalent bonds with thiol-reactive sites.

Properties

IUPAC Name

methyl 3-sulfanylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-6-8-4-2-3-5-9(8)7-11(10)15/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDEXZUPUFHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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